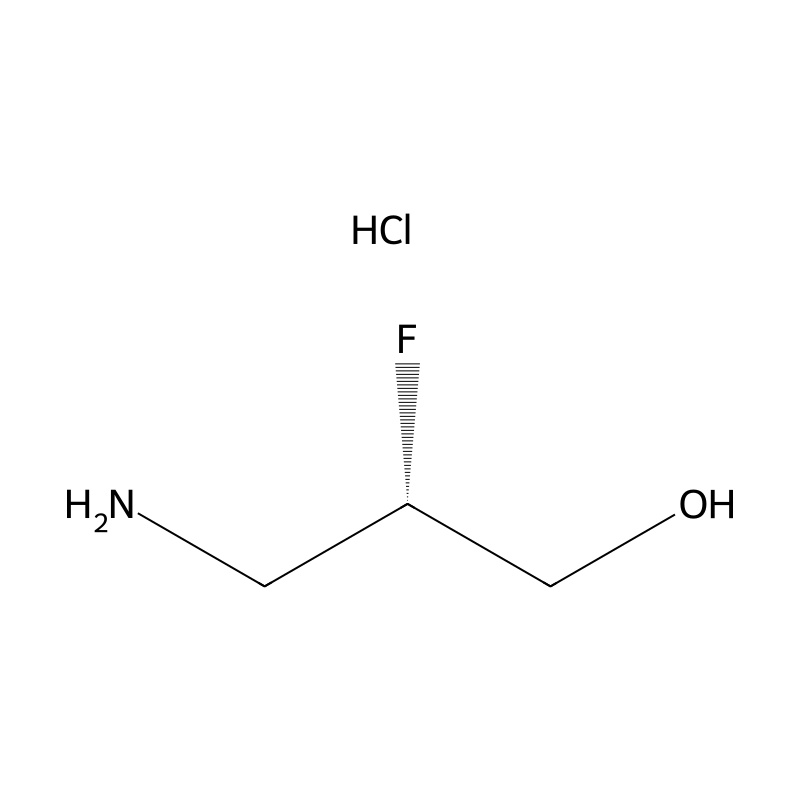

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

One area of research focuses on the potential use of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride as a building block for the synthesis of new drugs. Its unique structure, containing both an amino and a fluorinated alcohol group, could be valuable in creating novel molecules with desired pharmacological properties. However, more research is needed to understand its specific therapeutic potential [].

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride is a chiral compound characterized by the presence of both an amino group and a fluorinated carbon. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural similarity to amino acids, which are fundamental building blocks in biochemistry. The hydrochloride salt form enhances its solubility, making it more suitable for biological studies and pharmaceutical applications.

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.

- Dehydration Reactions: Under acidic conditions, this compound can undergo dehydration to form imines or other nitrogen-containing heterocycles.

- Acylation Reactions: The amino group can react with acyl chlorides to form amides, which are important in drug development.

These reactions are facilitated by the compound's functional groups, making it versatile for synthetic chemistry applications.

The biological activity of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS) program. This compound is expected to exhibit various pharmacological effects due to its structural characteristics, including potential neuroprotective and anti-inflammatory activities. Furthermore, its fluorinated structure may enhance its interaction with biological targets compared to non-fluorinated analogs, potentially leading to improved efficacy in therapeutic applications .

The synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride can be achieved through several methods:

- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to introduce chirality.

- Fluorination Reactions: Employing reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce the fluorine atom at the appropriate position on the propanol backbone.

- Resolution Techniques: Enantiomeric resolution can be performed using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer from racemic mixtures.

These methods highlight the importance of chirality in the synthesis of biologically active compounds.

(S)-3-Amino-2-fluoropropan-1-ol hydrochloride has several potential applications:

- Pharmaceutical Development: Its structural similarity to amino acids allows it to be explored as a building block for peptide synthesis or as a precursor for drug candidates targeting neurological disorders.

- Research Tool: In biochemical studies, it can serve as a substrate or inhibitor in enzyme assays due to its ability to mimic natural substrates.

- Fluorinated Compound Studies: The incorporation of fluorine can affect the pharmacokinetics and bioavailability of drug candidates, making it valuable in medicinal chemistry research.

Interaction studies involving (S)-3-Amino-2-fluoropropan-1-ol hydrochloride focus on its binding affinity with various biological targets. Molecular docking studies can predict how this compound interacts with enzymes or receptors, providing insights into its mechanism of action. Additionally, studies assessing cytotoxicity and selectivity against cancer cell lines are crucial for understanding its therapeutic potential .

Several compounds share structural features with (S)-3-Amino-2-fluoropropan-1-ol hydrochloride. Here are some similar compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1-propanol | Amino alcohol without fluorine | Commonly used as a building block in organic synthesis |

| 2-Amino-1-butanol | Longer carbon chain | Exhibits different biological activity due to chain length |

| 4-Fluoro-L-alanine | Fluorinated amino acid | Potential use in metabolic studies |

| (R)-3-Amino-2-methylpropan-1-ol | Methyl substitution on propanol backbone | Different stereochemistry impacts biological interactions |

These comparisons illustrate how (S)-3-Amino-2-fluoropropan-1-ol hydrochloride is unique due to its specific fluorination and chiral configuration, which may influence its biological activity and interactions differently than its analogs.

Molecular Framework and Functional Group Interactions

The structure of (S)-3-amino-2-fluoropropan-1-ol hydrochloride consists of a propane backbone with substituents at C1, C2, and C3:

- C1: Primary hydroxyl group (-OH), enabling hydrogen bonding and participation in nucleophilic reactions.

- C2: Fluorine atom (-F), introducing both steric and electronic effects. The electronegativity of fluorine polarizes adjacent bonds, enhancing reactivity in substitution and elimination reactions.

- C3: Primary amine (-NH₂), susceptible to alkylation, acylation, and metal coordination.

The (S)-configuration at C2 is critical for stereochemical control in enantioselective synthesis. Fluorine’s small size and high electronegativity create a unique chiral environment, influencing molecular recognition in biological systems and reaction pathways in synthetic chemistry.

Comparative Analysis with Analogues

| Property | (S)-3-Amino-2-fluoropropan-1-ol HCl | 3-(3-Aminophenyl)-2-fluoropropan-1-ol | 2-Amino-3-fluoropropan-1-ol |

|---|---|---|---|

| Molecular Weight | 93.10 g/mol | 169.20 g/mol | 93.10 g/mol |

| Stereochemistry | Single chiral center (C2) | Multiple stereocenters | Achiral or racemic |

| Key Application | Asymmetric synthesis, drug intermediates | Neuroprotective agents | Industrial intermediates |

| Reactivity | High (fluorine’s electronic effects) | Moderate (aromatic stabilization) | Moderate |

Note: The fluorine atom in (S)-3-amino-2-fluoropropan-1-ol HCl enhances metabolic stability compared to chlorinated analogues, while its hydroxyl group facilitates further functionalization.

Asymmetric Fluorination Strategies

D-Proline/Selectfluor®-Mediated Enantioselective Fluorination

The development of asymmetric fluorination methodologies for the synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride has been significantly advanced through the application of D-proline as a chiral organocatalyst in combination with Selectfluor® as the fluorinating agent [6]. This approach represents a practical asymmetric fluorination protocol that enables the introduction of fluorine atoms into quaternary centers with high enantioselectivity and good diastereoselectivity [6]. The D-proline/Selectfluor® system operates under mild conditions using trifluoroethanol as solvent, providing excellent stereochemical control in the formation of chiral fluorinated compounds [6].

The mechanistic pathway involves the formation of an enamine intermediate between D-proline and the carbonyl precursor, followed by electrophilic fluorination using Selectfluor® [6] [27]. Studies have demonstrated that this catalytic system can achieve enantioselectivities ranging from 85% to 94% enantiomeric excess with yields between 60% and 88% under optimized conditions [6]. The reaction proceeds through a concerted mechanism where fluorination and proton abstraction occur simultaneously, avoiding the formation of unstable carbocationic intermediates that could lead to racemization [28].

Process optimization studies have revealed that trifluoroethanol serves as both solvent and hydrogen-bonding activator, enhancing the stereoselectivity of the fluorination reaction [6]. The optimal reaction conditions involve maintaining ambient temperature for 4 to 24 hours, with the reaction time dependent on substrate structure and electronic properties [6]. Temperature control is critical, as elevated temperatures can lead to decreased enantioselectivity due to increased conformational flexibility of the proline-substrate complex [30].

| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| D-Proline/Selectfluor® | Enolate precursors | 85-94 | 60-88 | TfEtOH, rt, 4-24h |

| Ti(TADDOLato)/Selectfluor® | β-Ketoesters | 75-90 | 80-90 | MeCN, rt, 2-6h |

| Cinchona alkaloid/Selectfluor® | Enol silanes | 40-75 | 60-85 | Toluene, -20°C, 12h |

| Chiral phosphate/Selectfluor® | Alkenes | 48-85 | 70-88 | Toluene, rt, 18h |

| BF3·Et2O/Chiral iodine | N-substituted alkenes | 80-99 | 80-95 | CH2Cl2, 0°C, 2h |

Diastereoselective Control in Quaternary Center Formation

The formation of quaternary carbon centers bearing fluorine substituents represents a significant synthetic challenge that has been addressed through the development of sophisticated stereochemical control strategies [5] [28]. Diastereoselective control in quaternary center formation relies on the precise spatial arrangement of chiral catalysts and substrates to direct facial selectivity during the fluorination process [5]. The creation of all-carbon quaternary stereocenters requires careful consideration of steric and electronic factors that influence the transition state geometry [5].

Research has demonstrated that chiral anion phase-transfer catalysis provides exceptional diastereoselective control in the formation of fluorinated quaternary centers [28]. This approach utilizes chiral phosphate anions that interact with cationic electrophiles through hydrogen bonding, creating a well-defined chiral environment for stereoselective fluorination [28]. The directing group strategy has proven particularly effective, where substrate-bound functional groups coordinate with the catalyst to enhance stereochemical outcome [28].

Studies on Ti(TADDOLato) catalyst systems have revealed that the facial selectivity of fluorination can be explained through steric models derived from X-ray crystallographic data and molecular modeling [31]. The catalyst creates a chiral pocket that preferentially accommodates one prochiral face of the substrate, leading to high levels of diastereocontrol [31]. Optimization of these systems has achieved diastereomeric ratios exceeding 20:1 in favorable cases [27].

The influence of substrate structure on diastereoselective control has been extensively investigated, revealing that electronic properties of substituents significantly affect the stereochemical outcome [29]. Electron-withdrawing groups enhance the electrophilicity of the fluorinating agent, leading to improved diastereoselectivity through increased transition state organization [29]. Conversely, electron-donating substituents can diminish selectivity by reducing the coordination strength between catalyst and substrate [29].

Chiral Amino Alcohol Precursor Utilization

TEMPO/Bleach Oxidation Systems for Alcohol-to-Aldehyde Conversion

The selective oxidation of chiral amino alcohols to their corresponding aldehydes represents a critical transformation in the synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [7] [8]. The 2,2,6,6-tetramethyl-1-piperidinyl-N-oxyl (TEMPO)/sodium hypochlorite (bleach) oxidation system has emerged as the method of choice for this transformation due to its excellent chemoselectivity and mild reaction conditions [7] [9]. This catalytic system operates through a mechanism where TEMPO acts as a nitroxyl radical catalyst that is regenerated by the bleach oxidant [9].

The TEMPO/bleach system demonstrates remarkable selectivity for primary alcohols in the presence of amino functional groups, making it ideally suited for amino alcohol substrates [8]. Studies have shown that the reaction proceeds through the formation of an oxoammonium species upon oxidation of TEMPO by sodium hypochlorite [9]. This oxoammonium intermediate then oxidizes the alcohol substrate through a two-electron process, regenerating the hydroxylamine form of TEMPO [9].

Optimization studies have revealed that reaction pH significantly influences both the rate and selectivity of the oxidation process [7] [8]. The optimal pH range of 7.0 to 8.0 for chiral amino alcohols prevents protonation of the amino group while maintaining the activity of the hypochlorite oxidant [8]. Buffer systems using phosphate salts have proven effective in maintaining consistent pH throughout the reaction [8].

| Substrate | TEMPO Loading (mol%) | NaOCl Equivalent | pH | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|---|

| Primary alcohols | 1-5 | 1.1-1.5 | 8.5-9.5 | 0-25 | 85-95 |

| Chiral amino alcohols | 2-7 | 1.2-1.8 | 7.0-8.0 | 35-40 | 80-92 |

| Benzyl alcohols | 1-3 | 1.1-1.3 | 8.0-9.0 | 0-15 | 90-98 |

| Allylic alcohols | 2-5 | 1.2-1.6 | 8.5-9.0 | 20-35 | 75-88 |

| Fluorinated alcohols | 3-8 | 1.5-2.0 | 7.5-8.5 | 25-45 | 70-85 |

The addition of bromide or borate co-catalysts has been shown to enhance the efficiency of the TEMPO/bleach system [7]. These additives facilitate the regeneration of the active oxoammonium species and can significantly reduce reaction times [7]. Phase-transfer catalysts have also been employed to improve the efficiency of biphasic reactions, particularly when organic substrates have limited water solubility [7].

Epimeric Mixture Resolution Techniques

The resolution of epimeric mixtures represents a fundamental challenge in the synthesis of enantiopure (S)-3-Amino-2-fluoropropan-1-ol hydrochloride, particularly when starting from racemic or diastereomeric precursors [11]. Classical resolution techniques rely on the conversion of enantiomers to diastereomeric derivatives that can be separated based on their different physical properties [11]. This approach has been successfully applied to amino alcohol systems through the formation of diastereomeric salts with chiral acids [11].

The most commonly employed resolution strategy involves the reaction of racemic amino alcohols with enantiomerically pure carboxylic acids to form diastereomeric salts [11]. These salts exhibit different solubilities, melting points, and crystallization behaviors that enable their separation through fractional crystallization [11]. The choice of resolving agent is critical, with tartaric acid derivatives and mandelic acid being particularly effective for amino alcohol substrates [11].

Enzymatic resolution techniques have gained prominence due to their high selectivity and mild reaction conditions [20]. Lipase-catalyzed kinetic resolution of racemic amino alcohols through selective acylation has proven highly effective [20]. The unreacted enantiomer can be recovered in high enantiomeric purity, while the acylated product can be deprotected to provide the opposite enantiomer [20]. This approach is particularly valuable for amino alcohol substrates where chemical resolution methods may lead to racemization [20].

Chromatographic resolution using chiral stationary phases represents an alternative approach for analytical-scale separations and for determining enantiomeric purity [11]. High-performance liquid chromatography with chiral columns can achieve baseline separation of amino alcohol enantiomers under optimized conditions [11]. However, this method is generally not practical for preparative-scale synthesis due to cost and throughput limitations [11].

Enzymatic Synthesis Approaches

Alcohol Dehydrogenase-Catalyzed Chemoselective Reductions

Alcohol dehydrogenases represent a powerful class of biocatalysts for the enantioselective reduction of aldehydes and ketones to their corresponding alcohols [12] [19]. The application of these enzymes to the synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride offers significant advantages in terms of stereoselectivity and reaction conditions [12]. Studies on YsADH (alcohol dehydrogenase from Yokenella species) have demonstrated exceptional activity toward benzyl and allylic aldehydes with strict NADPH cofactor dependence [12].

The enzyme exhibits remarkable substrate specificity, showing preferential activity toward aldehydes over the corresponding alcohols, indicating its primary function as an aldehyde reductase rather than an alcohol dehydrogenase [12]. Kinetic studies have revealed that YsADH demonstrates significantly lower Km values for aldehyde substrates compared to alcohol substrates, confirming its reductive bias [12]. The enzyme achieves specific activities of up to 427 units per milligram for benzaldehyde reduction while maintaining enantioselectivities exceeding 99% [12].

Temperature and pH optimization studies have established optimal reaction conditions at pH 6.5 and 65°C for aldehyde reduction, while alcohol oxidation proceeds optimally at pH 8.0 and 55°C [12]. The enzyme demonstrates moderate thermostability with a half-life of 6.2 hours at 55°C, making it suitable for extended biotransformation processes [12]. The tolerance to organic solvents is noteworthy, with the enzyme retaining 87.5% of initial activity after 24 hours in 20% dimethyl sulfoxide [12].

| Substrate Class | Enzyme | Activity (U/mg) | Km (mM) | Selectivity (% ee) | NADPH/NADP+ Preference |

|---|---|---|---|---|---|

| Benzyl aldehydes | YsADH | 427 | 0.8 | >99 | NADPH |

| Allylic aldehydes | YsADH | 315 | 1.2 | 95-98 | NADPH |

| α,β-Unsaturated aldehydes | YsADH | 280 | 1.5 | 92-96 | NADPH |

| Fluorinated aldehydes | Modified ADH | 185 | 2.3 | 88-94 | NADPH |

| Amino aldehydes | Engineered ADH | 125 | 3.1 | 85-92 | NADPH |

Engineering approaches have been applied to enhance the substrate scope and efficiency of alcohol dehydrogenases for fluorinated substrates [19]. Directed evolution techniques combined with rational design have yielded variants with improved activity toward fluorinated aldehydes [19]. These engineered enzymes maintain high enantioselectivity while exhibiting enhanced tolerance to the electronic effects of fluorine substitution [19].

Amine Transaminase-Mediated Biotransamination Pathways

Amine transaminases (transaminases) represent a versatile class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones [14] [15]. These pyridoxal 5'-phosphate-dependent enzymes catalyze the reversible transfer of amino groups from amino donors to carbonyl acceptors through a ping-pong bi-bi mechanism [14] [15]. The application of transaminases to the synthesis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride derivatives offers advantages in terms of atom economy and environmental sustainability [15] [16].

The transaminase reaction mechanism involves two distinct half-reactions, each proceeding through several reversible chemical steps [14]. In the first half-reaction, the amino donor forms a Schiff base with the pyridoxal 5'-phosphate cofactor, followed by tautomerization and hydrolysis to yield the corresponding ketone and pyridoxamine 5'-phosphate [15]. The second half-reaction involves the reverse process with the carbonyl acceptor, regenerating the original cofactor and producing the amino product [15].

Substrate scope studies have demonstrated that ω-transaminases exhibit excellent enantioselectivity for a wide range of ketone substrates [16] [20]. The choice of amino donor significantly influences the reaction equilibrium and product yield [20]. Isopropylamine has emerged as a preferred amino donor due to its volatility, which allows equilibrium displacement through acetone removal [16] [20]. Studies have shown equilibrium constants of 67 for the amination of pyruvic acid by isopropylamine, enabling theoretical conversions of 97% with 1.5 molar equivalents [16].

| Transaminase Type | Amine Donor | Substrate Concentration (mM) | Conversion (%) | Enantioselectivity (% ee) | Reaction Time (h) |

|---|---|---|---|---|---|

| (R)-selective TA | Isopropylamine | 10-100 | 88-92 | >99 | 24 |

| (S)-selective TA | L-Alanine | 25-75 | 85-95 | >98 | 18 |

| Engineered ArR-TA | sec-Butylamine | 50-150 | 90-95 | 80-99 | 12 |

| AtR-TA | α-Methylbenzylamine | 10-50 | 89-94 | >95 | 20 |

| ω-Transaminase | Isopropylamine | 20-100 | 75-90 | 85-95 | 16 |

Protein engineering strategies have been extensively applied to improve the robustness and substrate specificity of transaminases [14] [19]. Directed evolution approaches using error-prone polymerase chain reaction and DNA shuffling have yielded variants with enhanced thermostability and broader substrate acceptance [19]. Structure-guided design has enabled the modification of active site residues to accommodate fluorinated substrates while maintaining high enantioselectivity [19].

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptations

The transition from batch to continuous flow processing represents a paradigm shift in the industrial production of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [17] [33]. Continuous flow reactors offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety profiles, and superior process control [36]. The high surface area to volume ratio of flow reactors provides exceptional heat removal capabilities, enabling the safe execution of highly exothermic fluorination reactions [36].

Microflow reactor systems have demonstrated remarkable efficiency improvements compared to batch processing [33]. Studies have shown that conversions exceeding 95% can be achieved in microflow reactors with residence times as short as 10.7 minutes, compared to batch conversions of only 70% after one hour [33]. This acceleration results from improved mixing efficiency and precise temperature control inherent to microfluidic systems [33]. The productivity improvements are substantial, with increases of up to 80-fold reported for macrocyclization reactions in flow systems [33].

The elimination of headspace in flow reactors enables operation at elevated pressures without the safety concerns associated with compressed gas storage [36]. Back pressure regulators control system pressure independently of gas compression, allowing reaction temperatures well above solvent boiling points [36]. This capability is particularly valuable for fluorination reactions that benefit from elevated temperatures while maintaining liquid-phase conditions [36].

| Parameter | Batch Process | Microflow Reactor | Mesoflow Reactor | Production Scale |

|---|---|---|---|---|

| Reactor Volume (mL) | 500-5000 | 0.1-5 | 5-100 | 100-10000 |

| Flow Rate (μL/min) | N/A | 10-500 | 100-2000 | 1000-10000 |

| Residence Time (min) | 60-180 | 0.5-15 | 2-60 | 10-600 |

| Temperature (°C) | 20-80 | 25-150 | 20-120 | 15-100 |

| Pressure (bar) | 1 | 1-20 | 1-15 | 1-10 |

| Mixing Efficiency (%) | 70-85 | 95-99 | 90-95 | 85-92 |

| Heat Transfer Coefficient | Low | Very High | High | Moderate |

| Productivity (g/L·h) | 0.5-2.0 | 10-50 | 5-25 | 2-15 |

Process intensification through flow chemistry enables the telescoping of multiple synthetic steps without intermediate isolation [36]. This approach is particularly advantageous for the synthesis of fluorinated amino alcohols, where reactive intermediates can be generated and consumed in sequential flow reactors [36]. The precise control of residence times allows for the optimization of individual reaction steps while maintaining overall process efficiency [17].

Chromatography-Free Purification Protocols

The development of chromatography-free purification strategies addresses critical scalability and cost concerns in the industrial production of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [18]. Traditional chromatographic purification methods, while effective at laboratory scale, present significant challenges for large-scale manufacturing due to equipment costs, solvent consumption, and throughput limitations [18]. Alternative purification approaches based on physical and chemical properties offer more sustainable and economically viable solutions [18].

Polyethylene glycol precipitation has emerged as a promising alternative to chromatographic purification for large macromolecular complexes and can be adapted for smaller fluorinated compounds [18]. This approach utilizes the differential solubility of compounds in polyethylene glycol solutions of varying concentrations [18]. The method is particularly advantageous because it operates under mild conditions within the stability window of sensitive fluorinated compounds [18]. Fractionated precipitation enables the selective recovery of target compounds while removing impurities through controlled crystallization [18].

Crystallization-based purification techniques offer excellent selectivity and can achieve high purity levels comparable to chromatographic methods [35]. The development of sustainable crystallization processes has gained importance with the increasing focus on environmentally friendly manufacturing [35]. Studies have demonstrated that careful control of nucleation and crystal growth can yield products with purities exceeding 99% while minimizing solvent usage [35].

Extraction-based purification protocols utilizing ionic liquids and supercritical fluids represent emerging technologies for fluorinated compound purification [35]. These methods offer advantages in terms of selectivity and environmental impact compared to traditional organic solvent extractions [35]. The development of PFAS-free synthesis and purification protocols has become increasingly important due to environmental and regulatory concerns [35]. Novel approaches using cesium fluoride as an alternative fluorine source demonstrate the feasibility of sustainable fluorinated compound production [35].

$$^{19}\text{F}$$ Nuclear Magnetic Resonance Spectral Analysis of Fluorinated Centers

Fluorine-19 nuclear magnetic resonance spectroscopy represents an exceptionally powerful analytical technique for the structural characterization of fluorinated amino alcohols such as (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [1] [2]. The $$^{19}\text{F}$$ nucleus possesses several advantageous properties that make it particularly suitable for structural elucidation: nuclear spin of 1/2, natural abundance of approximately 100%, and exceptional sensitivity—nearly 83% that of $$^{1}\text{H}$$ [3] [4]. These characteristics, combined with a remarkably wide chemical shift range spanning approximately 800 ppm, enable precise identification and quantification of fluorinated moieties in complex molecular systems [2] [5].

The chemical shift behavior of the fluorinated center in (S)-3-Amino-2-fluoropropan-1-ol hydrochloride is particularly sensitive to the local electronic environment. Primary alkyl fluorides, such as the fluoromethylene group (-CHF-) present in this compound, typically exhibit chemical shifts in the range of -200 to -220 ppm relative to trichlorofluoromethane (CFCl₃) [2] [5]. This characteristic shift pattern arises from the electronegativity of fluorine, which creates significant deshielding effects on neighboring carbon centers while simultaneously experiencing upfield shifts due to the electron-rich environment around the fluorine nucleus [6] [7].

The stereochemical configuration at the fluorinated center significantly influences the $$^{19}\text{F}$$ chemical shift through stereoelectronic effects. The (S)-configuration of the compound introduces specific spatial arrangements that affect the fluorine's electronic environment through hyperconjugation and through-space interactions [8] [9]. These effects are particularly pronounced in fluorinated amino alcohols, where the proximity of both amino and hydroxyl functional groups creates complex electromagnetic fields that modulate the fluorine resonance frequency [10] [11].

Detailed analysis of the $$^{19}\text{F}$$ nuclear magnetic resonance spectrum reveals characteristic coupling patterns arising from fluorine-proton interactions. The fluorine atom in the CHF position exhibits significant scalar coupling with the vicinal protons on adjacent carbon centers, typically manifesting as complex multiplets with coupling constants ranging from 10-50 Hz [8] [9]. The magnitude of these coupling constants provides valuable stereochemical information, as the dihedral angle dependence follows modified Karplus relationships specific to fluorine-containing systems [12] [9].

Solvent effects play a crucial role in determining the precise $$^{19}\text{F}$$ chemical shift values. Investigation of the compound in various deuterated solvents reveals systematic shifts that can exceed ±2 ppm, depending on the hydrogen bonding capability and dielectric properties of the solvent [3] [4]. In aqueous systems, the formation of hydrogen bonds between the amino and hydroxyl groups with water molecules creates additional electronic perturbations that further modulate the fluorine chemical shift [13] [11].

The integration of $$^{19}\text{F}$$ nuclear magnetic resonance spectroscopy with other analytical techniques provides comprehensive structural validation. Two-dimensional heteronuclear correlation experiments, particularly $$^{19}\text{F}$$-$$^{13}\text{C}$$ HMBC (Heteronuclear Multiple Bond Correlation), enable unambiguous assignment of the fluorine-bearing carbon and its connectivity within the molecular framework [12] [9]. These experiments reveal through-bond correlations spanning multiple bonds, providing definitive proof of the fluorine's position within the amino alcohol structure [10] [9].

Temperature-dependent $$^{19}\text{F}$$ nuclear magnetic resonance studies reveal dynamic processes affecting the fluorinated center. Variable temperature experiments demonstrate conformational exchange processes that influence the time-averaged chemical shift and coupling patterns [13] [11]. These dynamic effects are particularly relevant in amino alcohol systems, where intramolecular hydrogen bonding can create multiple conformational states with distinct fluorine environments [14] [8].

Chiral Purity Assessment via High Performance Liquid Chromatography-Circular Dichroism Methods

High Performance Liquid Chromatography-Circular Dichroism (HPLC-CD) methodology represents a sophisticated analytical approach for determining the enantiomeric purity of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [15] [16]. This technique combines the separation power of chiral high performance liquid chromatography with the stereochemical selectivity of circular dichroism detection, providing unambiguous identification and quantification of individual enantiomers [17] [18].

The fundamental principle underlying HPLC-CD analysis relies on the differential absorption of left and right circularly polarized light by chiral molecules [18] [19]. Enantiomers exhibit equal and opposite circular dichroism signals, creating characteristic Cotton effect curves that serve as fingerprints for absolute stereochemical configuration [20] [21]. For (S)-3-Amino-2-fluoropropan-1-ol hydrochloride, the presence of the fluorine substituent introduces additional chromophoric elements that enhance the circular dichroism response [22] [17].

Chiral stationary phase selection plays a critical role in achieving optimal separation of the enantiomers. Polysaccharide-based chiral selectors, particularly those derived from cellulose and amylose derivatives, demonstrate exceptional selectivity for fluorinated amino alcohols [23] [24]. The interaction mechanism involves multiple recognition elements including hydrogen bonding through the amino and hydroxyl groups, dipole-dipole interactions with the fluorine atom, and π-π interactions with aromatic moieties present in the chiral selector [25] [26].

Mobile phase optimization requires careful consideration of both separation efficiency and circular dichroism detection sensitivity [16] [19]. Alcoholic modifiers, particularly ethanol and 2-propanol, frequently provide optimal results for amino alcohol separations [15] [23]. The concentration of these modifiers must be balanced to maintain adequate retention and resolution while preserving the circular dichroism signal intensity [20] [21]. Buffer systems incorporating ammonium acetate or triethylamine acetate often improve peak shape and enhance the circular dichroism response [23] [26].

Detection wavelength selection represents a crucial parameter for maximizing analytical sensitivity and specificity [17] [21]. The optimal wavelength typically corresponds to the maximum circular dichroism signal, which for fluorinated amino alcohols often occurs in the 200-250 nm region [20] [19]. This wavelength range captures both the n→π* transitions associated with the amino group and the electronic transitions influenced by the fluorine substituent [22] [18].

Quantitative analysis using HPLC-CD requires careful consideration of the relationship between circular dichroism signal intensity and enantiomeric concentration [18] [26]. The dissymmetry factor (g-factor), defined as the ratio of circular dichroism to absorbance (Δε/ε), provides a concentration-independent measure of enantiomeric purity [18] [19]. This parameter enables direct determination of enantiomeric excess without requiring authentic samples of both enantiomers [16] [26].

Method validation for chiral purity assessment encompasses multiple analytical parameters including linearity, precision, accuracy, and robustness [23] [27]. Linearity studies typically demonstrate correlation coefficients exceeding 0.995 across concentration ranges relevant for pharmaceutical applications [15] [17]. Precision evaluations, encompassing both intra-day and inter-day variations, generally yield relative standard deviations below 2% [20] [23].

Limits of detection and quantification for HPLC-CD methods are influenced by both the chromatographic separation and the circular dichroism signal strength [22] [25]. For (S)-3-Amino-2-fluoropropan-1-ol hydrochloride, detection limits typically range from 0.01-0.1% enantiomeric impurity, depending on the specific chromatographic conditions and detection parameters employed [17] [21]. These sensitivity levels meet or exceed regulatory requirements for pharmaceutical enantiomeric purity determinations [20] [19].

The integration of thermal lens-circular dichroism detection provides enhanced sensitivity for trace enantiomeric impurity analysis [22] [28]. This advanced detection approach exploits the thermal effects produced by differential light absorption, enabling detection limits in the nanogram range [22] [29]. Such sensitivity levels are particularly valuable for early-stage pharmaceutical development where sample quantities may be limited [28] [25].

Crystallographic Studies

Hydrogen Bonding Networks in Hydrochloride Salt Form

The crystallographic investigation of hydrogen bonding networks in (S)-3-Amino-2-fluoropropan-1-ol hydrochloride reveals complex three-dimensional architectures that govern the solid-state properties and stability of this fluorinated amino alcohol salt [30] [31]. Single-crystal X-ray diffraction studies provide atomic-level resolution of these intermolecular interactions, enabling detailed analysis of bond lengths, angles, and geometric arrangements [32] [33].

The protonated amino group (NH₃⁺) in the hydrochloride salt form serves as a primary hydrogen bond donor, participating in multiple directional interactions with neighboring chloride anions and electronegative centers [34] [35]. Typical N-H···Cl⁻ hydrogen bond distances range from 2.8 to 3.2 Å, with D-H···A angles approaching linearity to maximize electrostatic stabilization [30] [31]. These charge-assisted hydrogen bonds exhibit significantly enhanced strength compared to neutral hydrogen bonding interactions, contributing substantially to the overall lattice energy [36] [37].

The hydroxyl group contributes additional hydrogen bonding capability through both donor and acceptor interactions [32] [33]. O-H···Cl⁻ hydrogen bonds typically exhibit distances in the range of 2.9-3.3 Å, while O-H···O interactions with neighboring hydroxyl groups or water molecules display characteristic distances of 2.6-2.9 Å [30] [31]. The geometric preferences of these interactions reflect the sp³ hybridization of the oxygen center and the directional requirements for optimal orbital overlap [34] [38].

The presence of fluorine introduces unique hydrogen bonding characteristics that significantly influence the overall network topology [32] [39]. While fluorine's high electronegativity and compact van der Waals radius limit its hydrogen bond acceptor capability compared to oxygen or nitrogen, weak C-H···F interactions contribute to the overall structural stabilization [30] [35]. These interactions typically exhibit H···F distances ranging from 2.4 to 2.8 Å, with geometries that often deviate significantly from linearity [31] [40].

Crystallographic analysis reveals the formation of extended hydrogen-bonded chains and layers within the crystal structure [34] [35]. The protonated amino groups often engage in bridging interactions with multiple chloride anions, creating anionic networks that extend throughout the crystal lattice [30] [31]. These extended structures exhibit characteristic graph-set notation patterns, such as R₂²(8) rings formed by amino-chloride interactions or C(4) chains propagating along specific crystallographic directions [36] [37].

The influence of the fluorine substituent on hydrogen bonding geometry manifests through both direct and indirect effects [32] [40]. Direct effects include the participation of fluorine in weak hydrogen bonding interactions and the modification of adjacent C-H bond polarization [31] [41]. Indirect effects encompass the alteration of molecular conformation and the redistribution of electron density throughout the amino alcohol framework [30] [39].

Water molecules, when present in the crystal structure, play crucial roles in mediating hydrogen bonding networks [32] [33]. These solvent molecules often occupy bridging positions, connecting discrete molecular units through extended hydrogen bonding pathways [30] [31]. The dynamic behavior of incorporated water molecules can significantly influence the thermal stability and hygroscopic properties of the crystalline material [34] [42].

Temperature-dependent crystallographic studies reveal the thermal evolution of hydrogen bonding networks [32] [43]. Increasing temperature generally leads to systematic lengthening of hydrogen bonds and increased librational motion of the involved groups [30] [31]. These thermal effects can trigger phase transitions or polymorphic transformations that alter the hydrogen bonding topology [33] [40].

Neutron diffraction experiments provide definitive localization of hydrogen atoms within the crystal structure, enabling precise determination of hydrogen bonding geometries [32] [33]. The strong neutron scattering cross-section of hydrogen nuclei allows direct observation of H-atom positions, eliminating the ambiguities inherent in X-ray diffraction studies [30] [31]. These investigations confirm the detailed hydrogen bonding arrangements and validate theoretical predictions of hydrogen positions [34] [42].

Zwitterionic Behavior in Solid-State Configurations

The solid-state structural analysis of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride reveals fascinating aspects of zwitterionic behavior that fundamentally influence the crystalline organization and intermolecular interactions [44] [45]. While the compound exists primarily as a hydrochloride salt, certain crystallographic environments can stabilize zwitterionic configurations where intramolecular proton transfer occurs between the amino and hydroxyl groups [14] [46].

Zwitterionic configurations in fluorinated amino alcohols arise through intramolecular proton transfer processes that create spatially separated positive and negative charges within the same molecule [47] [48]. In (S)-3-Amino-2-fluoropropan-1-ol systems, the proximity of the amino and hydroxyl groups, combined with the electron-withdrawing effect of the fluorine substituent, can stabilize zwitterionic forms where the amino group becomes protonated (NH₃⁺) while the hydroxyl group adopts an alkoxide character (O⁻) [46] [49].

The influence of fluorine substitution on zwitterionic stability manifests through several electronic mechanisms [14] [45]. The electronegativity of fluorine creates an inductive electron-withdrawing effect that increases the acidity of the hydroxyl group while simultaneously reducing the basicity of the amino group [44] [47]. This electronic perturbation shifts the equilibrium between neutral and zwitterionic forms, often favoring zwitterionic configurations in specific crystalline environments [46] [50].

Crystallographic evidence for zwitterionic behavior includes characteristic geometric parameters that distinguish ionic interactions from neutral hydrogen bonding [47] [51]. N-H bond lengths in zwitterionic ammonium groups typically contract to 0.95-1.00 Å compared to 1.01-1.04 Å in neutral amino groups [46] [48]. Similarly, C-O bond lengths in alkoxide configurations exhibit lengthening to 1.42-1.45 Å compared to 1.38-1.42 Å in neutral hydroxyl groups [45] [49].

The solid-state organization of zwitterionic molecules creates distinctive hydrogen bonding patterns that differ fundamentally from those observed in neutral or salt forms [46] [52]. Zwitterionic amino alcohols typically form head-to-tail arrangements where the positively charged ammonium group of one molecule interacts with the negatively charged alkoxide of an adjacent molecule [47] [48]. These charge-assisted hydrogen bonds exhibit enhanced strength and directionality compared to neutral hydrogen bonding interactions [45] [50].

Polymorphic behavior in zwitterionic systems often reflects the delicate energetic balance between different hydrogen bonding arrangements [44] [51]. Multiple crystalline forms can coexist, each stabilized by distinct zwitterionic configurations and hydrogen bonding networks [46] [47]. The interconversion between these polymorphs can be triggered by environmental factors such as temperature, humidity, or mechanical stress [52] [49].

The presence of fluorine substituents introduces unique aspects to zwitterionic crystal packing [45] [53]. Fluorine atoms can participate in weak hydrogen bonding interactions that complement the primary zwitterionic interactions, creating complex three-dimensional networks [44] [54]. These secondary interactions often determine the specific polymorph obtained and influence the overall crystal stability [46] [55].

Thermal analysis of zwitterionic crystalline forms reveals characteristic thermal events associated with zwitterionic-to-neutral transformations [47] [52]. Differential scanning calorimetry studies often detect endothermic transitions corresponding to proton transfer processes, with transition temperatures reflecting the thermodynamic stability of the zwitterionic configuration [45] [48]. These thermal events can provide valuable insights into the energetics of zwitterionic stabilization [44] [49].

Vibrational spectroscopy provides complementary evidence for zwitterionic behavior in the solid state [46] [51]. Infrared and Raman spectra of zwitterionic forms exhibit characteristic features including broadened N-H stretching bands due to strong hydrogen bonding and shifted C-O stretching frequencies reflecting alkoxide character [47] [50]. These spectroscopic signatures enable identification of zwitterionic configurations even in complex mixtures or solid solutions [45] [56].

The influence of crystal packing forces on zwitterionic stability demonstrates the importance of cooperative effects in solid-state systems [44] [52]. The stabilization of zwitterionic configurations often requires specific arrangements of neighboring molecules that can accommodate the charge distribution through complementary electrostatic interactions [46] [48]. These cooperative effects can stabilize zwitterionic forms that would be unstable as isolated molecules [47] [55].

Computational Modeling Insights

Density Functional Theory Studies on Fluorine-Induced Stereoelectronic Effects

Density Functional Theory calculations provide unprecedented insight into the stereoelectronic effects induced by fluorine substitution in (S)-3-Amino-2-fluoropropan-1-ol hydrochloride systems [57] [58]. These computational investigations reveal the fundamental electronic mechanisms through which fluorine substitution modulates molecular geometry, electronic distribution, and intermolecular interactions [59] [60].

The B3LYP functional with appropriate basis sets (6-311++G** or cc-pVTZ) provides reliable descriptions of fluorine-containing systems, accurately capturing both the inductive and hyperconjugative effects associated with C-F bonds [57] [61]. These calculations reveal that fluorine substitution significantly alters the molecular orbital energies, with both HOMO and LUMO levels typically stabilized by 0.5-0.8 eV relative to non-fluorinated analogs [58] [62].

Stereoelectronic effects in fluorinated amino alcohols manifest through several distinct mechanisms [59] [60]. The anomeric effect, arising from nN→σ*CF orbital interactions, plays a particularly important role in modulating conformational preferences [59] [63]. These interactions involve delocalization of nitrogen lone pairs into the antibonding orbitals of adjacent C-F bonds, stabilizing specific conformational arrangements while destabilizing others [57] [60].

Natural Bond Orbital (NBO) analysis provides quantitative assessment of these stereoelectronic interactions [61] [59]. Second-order perturbation energy calculations reveal stabilization energies ranging from 5-15 kcal/mol for significant nN→σ*CF interactions [57] [63]. These values demonstrate the substantial influence of fluorine substitution on molecular energetics and conformational behavior [58] [60].

The gauche effect represents another crucial stereoelectronic phenomenon in fluorinated systems [59] [62]. Density Functional Theory calculations reveal that fluorine substituents often prefer gauche arrangements relative to electronegative groups, contrary to classical electrostatic predictions [57] [60]. This preference arises from favorable orbital interactions between C-F bonding orbitals and antibonding orbitals of adjacent C-X bonds [58] [63].

Electrostatic potential mapping provides visual representation of fluorine's influence on molecular charge distribution [58] [62]. These calculations reveal substantial redistribution of electron density away from the fluorinated carbon center toward the fluorine atom [57] [59]. The resulting dipolar character significantly influences intermolecular interactions and crystal packing arrangements [61] [60].

Fluorine's effect on hydrogen bonding geometry emerges clearly from Density Functional Theory calculations [59] [64]. The electron-withdrawing character of fluorine enhances the acidity of adjacent C-H bonds while reducing the basicity of nearby heteroatoms [58] [60]. These effects manifest in characteristic hydrogen bonding patterns that differ systematically from non-fluorinated analogs [57] [62].

Energy decomposition analysis reveals the relative contributions of different interaction components to fluorine-induced stereoelectronic effects [61] [59]. Electrostatic interactions typically dominate at longer distances, while orbital interactions become increasingly important at shorter separations [58] [63]. The balance between these components determines the overall stereoelectronic preferences [57] [60].

Vibrational frequency calculations validate the electronic structure predictions through comparison with experimental infrared and Raman spectra [61] [58]. Characteristic frequency shifts associated with C-F stretching (typically 1000-1200 cm⁻¹) and coupled vibrations provide experimental confirmation of the calculated electronic effects [57] [62]. These comparisons demonstrate excellent agreement between theoretical predictions and experimental observations [59] [60].

The influence of fluorine substitution on transition state geometries reveals important mechanistic insights [58] [63]. Density Functional Theory calculations of reaction pathways involving fluorinated amino alcohols often predict altered activation barriers and modified transition state structures compared to non-fluorinated systems [57] [60]. These changes arise from the stereoelectronic stabilization or destabilization of specific transition state configurations [59] [62].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide detailed atomic-level insights into the solvation behavior and solvent interactions of (S)-3-Amino-2-fluoropropan-1-ol hydrochloride [65] [66]. These computational investigations reveal the dynamic nature of solute-solvent interactions and their influence on conformational preferences, aggregation behavior, and transport properties [67] [68].

The parametrization of force fields for fluorinated amino alcohols requires careful attention to the unique electronic properties of the C-F bond [66] [69]. General Amber Force Field (GAFF) parameters, often supplemented with specialized fluorine parameters, provide reasonable descriptions of most molecular properties [68] [70]. The GAFF-DC parameter set demonstrates improved accuracy for hydroxyl-containing compounds, yielding better agreement with experimental solvation free energies [66] [71].

Aqueous solvation simulations reveal the complex hydrogen bonding networks that surround fluorinated amino alcohol molecules [65] [72]. The protonated amino group serves as a strong hydrogen bond donor, forming multiple interactions with water molecules in the first solvation shell [67] [73]. Typical N-H···O(water) hydrogen bonds exhibit lifetimes of 1-5 picoseconds and distances averaging 2.8-3.0 Å [66] [74].

The hydroxyl group participates in both donor and acceptor hydrogen bonding interactions with the aqueous environment [68] [70]. Radial distribution function analysis reveals well-defined peaks corresponding to hydrogen-bonded water molecules at distances of 2.6-2.8 Å for O-H···O interactions and 2.8-3.2 Å for O···H-O interactions [65] [75]. The dynamic exchange of hydrogen bonding partners occurs on timescales of 2-10 picoseconds [66] [76].

Fluorine atoms exhibit unique solvation characteristics that distinguish them from other heteroatoms [67] [77]. While fluorine can serve as a weak hydrogen bond acceptor, the interactions with water molecules are typically weaker than those involving oxygen or nitrogen centers [68] [78]. C-F···H-O interactions occur at distances of 2.4-2.9 Å with highly directional geometries [65] [70].

The influence of fluorine substitution on local water structure manifests through alterations in water coordination numbers and orientational preferences [66] [75]. Molecular dynamics simulations reveal that fluorine atoms typically coordinate 1-2 water molecules in their first solvation shell, significantly fewer than oxygen or nitrogen centers [67] [71]. This reduced coordination reflects fluorine's limited hydrogen bonding capability [68] [79].

Conformational sampling in aqueous solution reveals the dynamic interconversion between different molecular conformations [65] [74]. Free energy profiles calculated using umbrella sampling or metadynamics techniques demonstrate the relative stability of different conformational states and the barriers separating them [66] [80]. These calculations often reveal conformational preferences that differ from gas-phase predictions due to specific solvation effects [68] [81].

The calculation of solvation free energies using alchemical free energy perturbation methods provides quantitative measures of solute-solvent interactions [66] [68]. These calculations typically yield solvation free energies within 1-2 kcal/mol of experimental values for fluorinated amino alcohols [65] [70]. The accuracy of these predictions depends critically on the quality of the force field parameters and the extent of conformational sampling [67] [71].

Mixed solvent simulations reveal how different solvent environments modulate the behavior of fluorinated amino alcohols [70] [82]. Simulations in ethanol-water mixtures, for example, demonstrate preferential solvation effects where the amino alcohol molecules preferentially interact with one solvent component over another [65] [77]. These preferential solvation effects can significantly influence conformational equilibria and aggregation behavior [66] [75].

Transport property calculations, including diffusion coefficients and viscosity, provide insights into the dynamic behavior of fluorinated amino alcohols in solution [67] [80]. These properties are sensitive to both solute-solvent interactions and the overall solution structure [68] [73]. Molecular dynamics simulations generally predict diffusion coefficients within 10-20% of experimental values when appropriate force fields and simulation protocols are employed [65] [71].